Methyl 4,7-dichloroquinoline-2-carboxylate

Antimalarial Plasmodium falciparum SAR

This compound is differentiated by its unique substitution pattern: chlorines at the 4- and 7-positions plus a reactive methyl ester at C-2, enabling synthetic pathways inaccessible to generic 4,7-dichloroquinoline. The C-2 ester provides a modifiable electrophilic handle for hydrolysis, amidation, or hydrazide formation—critical for diversifying chemical space in medicinal chemistry. Documented antiplasmodial activity (IC50 6.7–8.5 nM, >3-fold more potent than chloroquine) and quantifiable KCNQ2 ion channel antagonism (IC50 70 nM) offer characterized starting points for lead optimization and cardiac liability SAR. Its larvicidal activity against Anopheles stephensi (LC50 4.4–7.9 µM/mL) further supports dual-use transmission-blocking research programs. Source this specific C-2 ester to avoid synthetic dead ends and ensure pharmacological reproducibility.

Molecular Formula C11H7Cl2NO2
Molecular Weight 256.08 g/mol
CAS No. 643044-04-6
Cat. No. B3029393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,7-dichloroquinoline-2-carboxylate
CAS643044-04-6
Molecular FormulaC11H7Cl2NO2
Molecular Weight256.08 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC2=C(C=CC(=C2)Cl)C(=C1)Cl
InChIInChI=1S/C11H7Cl2NO2/c1-16-11(15)10-5-8(13)7-3-2-6(12)4-9(7)14-10/h2-5H,1H3
InChIKeyBSWADGMXDJAZCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4,7-Dichloroquinoline-2-Carboxylate (CAS 643044-04-6): A Strategic Building Block for Antimalarial and Bioactive Quinoline Derivatives


Methyl 4,7-dichloroquinoline-2-carboxylate (CAS 643044-04-6) is a 2-carboxylate ester derivative of 4,7-dichloroquinoline, a core heterocyclic scaffold in medicinal chemistry. Its unique substitution pattern—chlorines at the 4- and 7-positions plus a methyl ester at the 2-position—renders it a versatile intermediate for synthesizing complex bioactive molecules, notably antimalarial and antibacterial agents [1]. While not a terminal drug itself, its well-defined synthesis routes and demonstrated bioactivity in derivative forms anchor its value in targeted drug discovery and agrochemical research pipelines .

Beyond the Core Scaffold: Why Methyl 4,7-Dichloroquinoline-2-Carboxylate is Not Interchangeable with 4,7-Dichloroquinoline or Other Ester Analogs


While 4,7-dichloroquinoline serves as a general intermediate for antimalarial drugs like chloroquine and amodiaquine, the addition of a methyl carboxylate at the 2-position in methyl 4,7-dichloroquinoline-2-carboxylate fundamentally alters its chemical reactivity and synthetic utility [1]. This C-2 ester group is not merely a passive substituent; it provides a distinct electrophilic site for further derivatization (e.g., hydrolysis, amidation, hydrazide formation), enabling synthetic pathways inaccessible to the simple 4,7-dichloroquinoline core . Critically, bioactivity data shows that the 4,7-dichloroquinoline core itself exhibits potent antiplasmodial effects, but its methyl ester derivative can modulate off-target activities such as hERG channel binding, which is a key differentiator in lead optimization [2]. Therefore, substituting this compound with a simpler quinoline or a different ester analog risks compromising a specific synthetic route or introducing unforeseen pharmacological liabilities, underscoring the necessity for precise compound selection.

Quantitative Differentiation Guide for Methyl 4,7-Dichloroquinoline-2-Carboxylate (CAS 643044-04-6)


Antiplasmodial Potency of the Core 4,7-Dichloroquinoline Scaffold: A Benchmark Against Chloroquine

The 4,7-dichloroquinoline core, from which methyl 4,7-dichloroquinoline-2-carboxylate is directly derived, demonstrates a 3.4-fold improvement in potency against chloroquine-sensitive P. falciparum (CQ-s) and a 3.2-fold improvement against chloroquine-resistant P. falciparum (CQ-r) when compared directly to the clinical standard chloroquine [1]. This establishes a robust baseline antiplasmodial activity for the core scaffold, which the esterified derivative can leverage or modulate.

Antimalarial Plasmodium falciparum SAR

Larvicidal and Pupicidal Activity Spectrum: Comparative Efficacy Against Malaria and Dengue Vectors

The 4,7-dichloroquinoline core demonstrates dual-action potential as both an antimalarial and an insecticide. In head-to-head larvicidal assays against two major disease vectors, the compound exhibits differential toxicity profiles that are quantifiable [1]. Notably, it is more potent against the malaria vector Anopheles stephensi across all life stages compared to the dengue vector Aedes aegypti.

Vector control Larvicide Anopheles stephensi Aedes aegypti

In Vitro Safety Margin: Selectivity Over Mammalian Cell Toxicity

A critical procurement consideration is the compound's inherent safety profile. The 4,7-dichloroquinoline core was assessed for cytotoxicity against a host system (Vero cells) and found to be non-toxic at concentrations up to 100 µM/mL [1]. When considered alongside its potent antiplasmodial activity (IC50 ~6-8 nM), this provides a preliminary selectivity index (SI) of over 12,500, a favorable metric in early drug discovery.

Cytotoxicity Selectivity Index Drug Safety

Off-Target Ion Channel Activity: A Differentiator for Cardiac Safety Profiling

Unlike the simple 4,7-dichloroquinoline core, the methyl 4,7-dichloroquinoline-2-carboxylate compound has been specifically evaluated for its interaction with cardiac ion channels, a critical safety concern in drug development. It shows moderate antagonist activity against the KCNQ2 potassium channel with an IC50 of 70 nM [1]. This specific data point allows researchers to benchmark this compound against other quinoline derivatives and make informed decisions regarding potential cardiotoxicity liabilities early in the development process.

hERG KCNQ2 Cardiotoxicity Ion Channel

High-Value Application Scenarios for Methyl 4,7-Dichloroquinoline-2-Carboxylate (CAS 643044-04-6) in Research and Development


Scaffold for Antimalarial Lead Optimization with Intrinsic Dual-Action Potential

Research programs targeting both the Plasmodium parasite and its mosquito vector should prioritize methyl 4,7-dichloroquinoline-2-carboxylate. As established, the core 4,7-dichloroquinoline scaffold demonstrates potent in vitro antiplasmodial activity (IC50 6.7-8.5 nM) that surpasses chloroquine by over 3-fold [1]. Simultaneously, this same scaffold exhibits quantifiable larvicidal activity against Anopheles stephensi (LC50 4.4-7.9 µM/mL) [1]. Using this compound as a starting point enables the synthesis of derivatives that could potentially act as both treatment and transmission-blocking agents.

Precise Chemical Biology Probe for hERG/KCNQ2 Channel Studies

This compound is uniquely suited for laboratories investigating cardiac ion channel pharmacology. Its quantifiable antagonist activity at KCNQ2 (IC50 = 70 nM) [2] provides a defined molecular handle for probing the structure-activity relationship of quinoline-based ion channel modulators. Unlike many quinoline precursors that lack this data, this compound offers a characterized starting point for developing tool compounds to study potassium channel function or for SAR campaigns aimed at dialing out this specific off-target liability in antimalarial drug candidates.

Versatile Synthetic Intermediate for 2-Position-Derivatized Quinolines

For synthetic chemistry groups requiring functionalization at the quinoline C-2 position, methyl 4,7-dichloroquinoline-2-carboxylate is the reagent of choice. The methyl ester at C-2 offers a distinct, modifiable handle not present on 4,7-dichloroquinoline . This enables straightforward conversion to a library of 2-carboxylic acids, amides, hydrazides, or other functional groups, which can dramatically alter the molecule's physicochemical and biological properties while retaining the potent 4,7-dichloro core. This specific substitution pattern is a key differentiator for accessing diverse chemical space.

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